molecular formula C9H9NO2 B12884088 7-Amino-3-methylbenzofuran-6-ol

7-Amino-3-methylbenzofuran-6-ol

Katalognummer: B12884088
Molekulargewicht: 163.17 g/mol
InChI-Schlüssel: DTPJYEGIQWTFRK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Amino-3-methylbenzofuran-6-ol: is a compound belonging to the benzofuran family, which is known for its diverse biological activities. . The presence of an amino group at the 7th position and a hydroxyl group at the 6th position in the benzofuran ring makes this compound particularly interesting for various chemical and biological studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-3-methylbenzofuran-6-ol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, a free radical cyclization cascade can be employed to construct the benzofuran ring system . This method is advantageous due to its high yield and fewer side reactions.

Industrial Production Methods: Industrial production of benzofuran derivatives, including this compound, often involves large-scale chemical synthesis using optimized reaction conditions to ensure high purity and yield. The use of proton quantum tunneling in the construction of benzofuran rings is one such method that has been found to be efficient for industrial purposes .

Analyse Chemischer Reaktionen

Types of Reactions: 7-Amino-3-methylbenzofuran-6-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.

Major Products Formed: The major products formed from these reactions include quinone derivatives, hydroquinone derivatives, and various substituted benzofuran compounds .

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, 7-Amino-3-methylbenzofuran-6-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology: The compound exhibits significant biological activities, making it a valuable tool in biological research. It has been studied for its potential anti-tumor, antibacterial, and anti-viral properties .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its derivatives have shown promise as anticancer agents and antiviral drugs .

Industry: The compound is also used in the development of new materials and industrial chemicals. Its unique properties make it suitable for various industrial applications .

Wirkmechanismus

The mechanism of action of 7-Amino-3-methylbenzofuran-6-ol involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins, leading to its observed biological effects. For example, its anti-tumor activity may be attributed to the inhibition of key enzymes involved in cell proliferation . Additionally, its antibacterial and antiviral activities are likely due to its ability to disrupt microbial cell membranes and inhibit viral replication .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: this compound is unique due to the presence of both amino and hydroxyl groups on the benzofuran ring. This unique substitution pattern enhances its biological activity and makes it a valuable compound for various scientific and industrial applications .

Eigenschaften

Molekularformel

C9H9NO2

Molekulargewicht

163.17 g/mol

IUPAC-Name

7-amino-3-methyl-1-benzofuran-6-ol

InChI

InChI=1S/C9H9NO2/c1-5-4-12-9-6(5)2-3-7(11)8(9)10/h2-4,11H,10H2,1H3

InChI-Schlüssel

DTPJYEGIQWTFRK-UHFFFAOYSA-N

Kanonische SMILES

CC1=COC2=C1C=CC(=C2N)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.